molecular formula C27H23N5O2+2 B604971 360A

360A

Cat. No.: B604971
M. Wt: 449.5 g/mol
InChI Key: KPOOEJJPTYXNTN-UHFFFAOYSA-P
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Description

Mechanism of Action

Target of Action

The primary target of 360A is the G-quadruplex . G-quadruplexes are non-canonical DNA structures found in the genome of most species, including humans . They are formed in guanine-rich DNA and RNA sequences . This compound also inhibits telomerase activity , an enzyme involved in telomere maintenance and cell immortality .

Mode of Action

This compound acts as a selective stabilizer of G-quadruplex structures . It binds to these structures, thereby inhibiting the activity of telomerase . This interaction with G-quadruplex structures has been verified through equilibrium dialysis .

Biochemical Pathways

The action of this compound affects the telomerase pathway . Telomerase is a specific reverse transcriptase that uses its RNA subunit as a matrix for the addition of GGTTAG telomere repeats to the 3′ ends of chromosomes . By inhibiting telomerase activity, this compound disrupts this pathway, affecting telomere maintenance and potentially leading to cell death .

Pharmacokinetics

The bioavailability of a compound is an important ADME property . For a compound to be effective, it must be absorbed into the body, distributed to the site of action, metabolized appropriately, and eventually excreted .

Result of Action

The binding of this compound to G-quadruplex structures and the subsequent inhibition of telomerase activity can lead to cytotoxic DNA double-strand breaks . This can result in genomic instability and potentially cell death . In addition, this compound has been shown to cause Rad51-dependent telomere aberrations, including telomere losses or telomere doublets, and induces DNA-PKcs-dependent sister telomere fusions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the cellular environment, including the presence of specific proteins and enzymes, can also influence the action of a compound .

Biochemical Analysis

Biochemical Properties

360A has been identified as a G-quadruplex binding ligand (G4DBL) that can selectively bind and stabilize G4s to suppress the expression of specific genes . This interaction with G4s, a class of DNA secondary structures, is a key aspect of this compound’s role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to bind and stabilize G4s. This can influence cell function by altering gene expression, as G4s play a pivotal role in DNA replication, telomerase functions, and the regulation of gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to G4s and stabilizing these structures. This can lead to changes in gene expression, as the formation and stability of G4s are known to influence the transcription of certain genes .

Temporal Effects in Laboratory Settings

Given its role as a G4DBL, it is likely that the effects of this compound on cellular function may change over time as it continues to interact with and stabilize G4s .

Metabolic Pathways

Given its role as a G4DBL, it is likely that this compound interacts with various enzymes and cofactors involved in DNA replication and transcription .

Transport and Distribution

As a G4DBL, it is likely that this compound interacts with various transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is another area of active investigation. Given its role as a G4DBL, it is possible that this compound is directed to specific compartments or organelles where G4s are prevalent .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

360A primarily undergoes reactions that involve its interaction with G-quadruplex structures. It is known to stabilize these structures, which can lead to various biological effects . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The stabilization of G-quadruplex structures by this compound often requires specific conditions such as the presence of certain ions (e.g., potassium or sodium) that facilitate the formation of G-quadruplexes . The compound itself acts as a ligand that binds to these structures, enhancing their stability.

Major Products Formed

The primary product formed from the interaction of this compound with G-quadruplex structures is the stabilized G-quadruplex complex. This complex can have significant biological implications, particularly in the inhibition of telomerase activity and the induction of telomere dysfunction .

Properties

IUPAC Name

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOOEJJPTYXNTN-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of 360A?

A1: this compound is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.

Q2: How does this compound interact with its target?

A2: this compound binds to G4 structures, stabilizing them. This interaction can influence gene expression. []

Q3: What is the significance of the p53 gene in relation to this compound?

A3: this compound has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []

Q4: What are the different p53 transcripts affected by this compound?

A4: this compound influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to this compound.

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